AG6033

Description

BenchChem offers high-quality AG6033 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AG6033 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

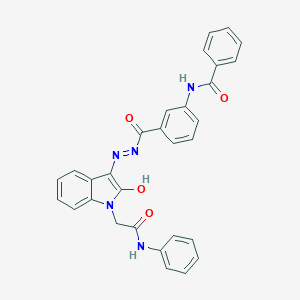

Molecular Formula |

C30H23N5O4 |

|---|---|

Molecular Weight |

517.5g/mol |

IUPAC Name |

N-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-3-benzamidobenzamide |

InChI |

InChI=1S/C30H23N5O4/c36-26(31-22-13-5-2-6-14-22)19-35-25-17-8-7-16-24(25)27(30(35)39)33-34-29(38)21-12-9-15-23(18-21)32-28(37)20-10-3-1-4-11-20/h1-18,39H,19H2,(H,31,36)(H,32,37) |

InChI Key |

BESYVRQZEZGPSK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N=NC3=C(N(C4=CC=CC=C43)CC(=O)NC5=CC=CC=C5)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N=NC3=C(N(C4=CC=CC=C43)CC(=O)NC5=CC=CC=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

AG6033: A Technical Guide to its Mechanism of Action as a Novel CRBN Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AG6033 is a novel, small molecule Cereblon (CRBN) modulator identified through virtual screening and subsequent bioassays.[1][2] Its mechanism of action centers on hijacking the CRL4-CRBN E3 ubiquitin ligase complex to induce the targeted degradation of neosubstrates, leading to cancer cell death. Specifically, AG6033 has been shown to trigger the degradation of the translation termination factor GSPT1 and the lymphoid transcription factor Ikaros (IKZF1).[1][2] This targeted protein degradation culminates in a CRBN-dependent cytotoxic effect, primarily demonstrated in the A549 non-small cell lung cancer cell line through the induction of apoptosis.[1] As a novel chemical entity without the common glutarimide scaffold found in many CRBN modulators, AG6033 represents a new avenue for the development of targeted cancer therapies.

Introduction to Cereblon (CRBN) Modulation

Cereblon is the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This complex plays a crucial role in the ubiquitin-proteasome system by marking specific proteins for degradation. A class of small molecules, known as CRBN modulators (including immunomodulatory drugs or IMiDs), can bind to CRBN and alter its substrate specificity. These modulators act as "molecular glues," inducing a novel protein-protein interaction between CRBN and "neosubstrates" that are not the natural targets of the ligase. This induced proximity leads to the polyubiquitination of the neosubstrate and its subsequent degradation by the 26S proteasome. The degradation of these neosubstrates, which are often critical for cancer cell survival and proliferation, forms the basis of the therapeutic effect of CRBN modulators.

The Core Mechanism of Action of AG6033

AG6033 functions as a molecular glue, binding to CRBN to induce the degradation of specific target proteins. The core of its mechanism involves the following steps:

-

Binding to CRBN: AG6033 binds to the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex.

-

Recruitment of Neosubstrates: This binding event creates a new surface on the CRBN protein, which facilitates the recruitment of the neosubstrates GSPT1 and IKZF1.

-

Ubiquitination: The CRL4-CRBN complex then polyubiquitinates the recruited GSPT1 and IKZF1.

-

Proteasomal Degradation: The ubiquitinated proteins are recognized and degraded by the proteasome.

-

Induction of Apoptosis: The degradation of GSPT1 and IKZF1, which are essential for cancer cell function, leads to cell death via apoptosis.

This CRBN-dependent cytotoxic effect is a hallmark of AG6033's anticancer activity.

Signaling Pathway Diagram

Caption: AG6033 binds to CRBN, inducing the recruitment and subsequent ubiquitination and proteasomal degradation of neosubstrates GSPT1 and IKZF1, ultimately leading to apoptosis.

Quantitative Data

The publicly available quantitative data for AG6033 is currently limited to studies on the A549 human non-small cell lung cancer cell line.

Table 1: In Vitro Efficacy of AG6033 in A549 Cells

| Parameter | Value | Cell Line | Assay | Source |

| IC50 | 0.853 ± 0.030 µM | A549 | Cell Viability (MTS) |

Table 2: Apoptosis Induction by AG6033 in A549 Cells (24-hour treatment)

| AG6033 Concentration | Late Apoptotic Cells (%) | Cell Line | Assay | Source |

| 1 µM | 5.39% | A549 | Flow Cytometry | |

| 5 µM | 22.0% | A549 | Flow Cytometry | |

| 10 µM | 29.1% | A549 | Flow Cytometry |

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the mechanism of action of AG6033. The specific parameters for AG6033, such as antibody concentrations, may require optimization.

Cell Viability (MTS) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound on cell proliferation.

Workflow Diagram:

Caption: Workflow for determining cell viability using the MTS assay.

Methodology:

-

Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of AG6033. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

-

MTS Addition: MTS reagent is added to each well and the plate is incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.

-

Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic cells using flow cytometry.

Workflow Diagram:

Caption: Workflow for apoptosis detection by Annexin V/PI staining and flow cytometry.

Methodology:

-

Cell Treatment: A549 cells are cultured and treated with different concentrations of AG6033 for a specified time (e.g., 24 hours).

-

Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late-stage apoptotic and necrotic cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer.

-

Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot for GSPT1 and IKZF1 Degradation

This protocol is for detecting the degradation of target proteins following compound treatment.

Workflow Diagram:

Caption: Workflow for Western blot analysis of protein degradation.

Methodology:

-

Sample Preparation: A549 cells are treated with AG6033 for a specified duration. The cells are then lysed, and the total protein concentration is determined.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for GSPT1, IKZF1, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of protein degradation relative to the loading control.

Limitations and Future Directions

The current understanding of AG6033's mechanism of action is based on a limited set of published data. To fully elucidate its therapeutic potential, further research is required in the following areas:

-

Broad-Spectrum Activity: Evaluation of AG6033's efficacy across a wider panel of cancer cell lines, including both solid and hematological malignancies.

-

In Vivo Efficacy: Assessment of the anti-tumor activity of AG6033 in preclinical animal models.

-

Pharmacokinetics and Pharmacodynamics: Characterization of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of AG6033.

-

Downstream Signaling: A more in-depth investigation of the downstream cellular consequences of GSPT1 and IKZF1 degradation.

-

Off-Target Effects: Proteomics-based studies to identify any potential off-target effects of AG6033.

Conclusion

AG6033 is a promising novel CRBN modulator that induces cancer cell death through the targeted degradation of GSPT1 and IKZF1. Its unique chemical scaffold and potent in vitro activity in a lung cancer model highlight its potential as a lead compound for the development of new anticancer therapeutics. Further preclinical development is warranted to fully characterize its efficacy and safety profile.

References

An In-depth Technical Guide to AG6033

Notice: Publicly available information on a compound specifically designated as "AG6033" is not available at this time. The following guide is based on information available for the organotellurium compound AS101 , which has been identified in scientific literature and may be relevant to the user's query. It is crucial to verify if AG6033 is an alternative identifier for AS101 or a distinct entity.

Introduction to AS101

AS101, also known by its chemical name ammonium trichloro(dioxoethylene-O,O'-)tellurate, is an immunomodulator with potent anti-cancer properties. It has been investigated for its efficacy in various malignancies, particularly in multiple myeloma. This document provides a comprehensive overview of its mechanism of action, preclinical data, and the experimental protocols used to elucidate its function.

Mechanism of Action

AS101 exerts its therapeutic effects through the modulation of multiple signaling pathways, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells. The multifaceted mechanism suggests that its efficacy may be retained even if one pathway becomes resistant.

Key Signaling Pathways Affected by AS101

AS101 has been shown to impact several critical signaling cascades within multiple myeloma cells:

-

Downregulation of Mitotic and Survival Proteins: The compound down-regulates Ilk-1 and Cdc25C, and reduces the phosphorylation of Plk-1 on Thr210. These proteins are essential for the onset of mitosis and for cell survival.

-

Inhibition of Matrix Metalloproteinase: AS101 inhibits the activity of a high molecular weight matrix metalloproteinase complex, specifically the MMP-9/NGAL complex, which is involved in tumor invasion and metastasis.

-

Activation of Tumor Suppressor Pathways: Treatment with AS101 leads to an elevation in the levels of the tumor suppressor protein p53 and the transcription factor p65/RelA, both of which can promote apoptosis.

The following diagram illustrates the signaling pathways modulated by AS101 in multiple myeloma cells.

Caption: AS101 signaling pathways in multiple myeloma.

Experimental Data

The effects of AS101 on multiple myeloma cells were quantified using various experimental techniques. The key findings are summarized below.

Protein Expression and Phosphorylation Changes

An antibody microarray analysis was performed to compare protein and phosphoprotein levels in untreated versus AS101-treated mouse 5T33 MM cells.

| Protein/Phosphoprotein | Change upon AS101 Treatment |

| Ilk-1 | Down-regulated |

| Cdc25C | Down-regulated |

| Phospho-Plk-1 (Thr210) | Down-regulated |

| p53 | Elevated |

| p65/RelA | Elevated |

Experimental Protocols

The following section details the methodologies employed in the key experiments to characterize the effects of AS101.

Cell Culture and Treatment

-

Cell Line: Mouse 5T33 multiple myeloma (MM) cells were used for the experiments.

-

Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

AS101 Treatment: AS101 was dissolved in a suitable solvent and added to the cell culture medium at various concentrations and for different time points as required by the specific assay.

Antibody Microarray Analysis

This protocol provides a high-level overview of the antibody microarray procedure used to assess changes in protein levels.

Caption: Workflow for antibody microarray analysis.

-

Cell Lysis: Untreated and AS101-treated 5T33 MM cells were harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of proteins in the lysates was determined using a standard protein assay (e.g., BCA assay).

-

Labeling: Equal amounts of protein from treated and untreated samples were differentially labeled with fluorescent dyes (e.g., Cy3 and Cy5).

-

Incubation: The labeled protein samples were combined and incubated with an antibody microarray slide, which contains hundreds of spotted antibodies against specific cellular proteins.

-

Washing and Scanning: After incubation, the slide was washed to remove unbound proteins and then scanned using a microarray scanner to detect the fluorescence signals at the appropriate wavelengths.

-

Data Analysis: The signal intensities for each antibody spot were quantified, and the ratio of the two fluorescent signals was calculated to determine the relative abundance of each protein in the AS101-treated sample compared to the untreated control.

Conclusion

AS101 is a promising therapeutic agent for multiple myeloma that functions by modulating multiple signaling pathways, ultimately leading to cell cycle arrest and apoptosis. Its ability to target several pathways concurrently may offer a robust therapeutic strategy, potentially overcoming resistance mechanisms that can develop with single-target agents. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

AG6033: A Novel Cereblon (CRBN) Modulator for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AG6033 is a novel, potent small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. Identified through virtual screening and subsequent bioassays, AG6033 represents a promising new scaffold for the development of molecular glue degraders. Unlike many existing CRBN modulators that are based on the glutarimide scaffold of thalidomide and its analogs, AG6033 offers a distinct chemical structure, expanding the landscape for targeted protein degradation. This document provides a comprehensive technical overview of AG6033, including its mechanism of action, key biological data, and detailed experimental protocols.

Mechanism of Action

AG6033 functions as a "molecular glue," facilitating the interaction between CRBN, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN), and specific neosubstrates.[1] By binding to CRBN, AG6033 induces a conformational change that creates a novel binding surface for the recruitment of target proteins that are not endogenous substrates of CRBN.[1] This ternary complex formation (AG6033-CRBN-neosubstrate) leads to the polyubiquitination of the neosubstrate by the E3 ligase complex and its subsequent degradation by the 26S proteasome.[1] The primary identified neosubstrates of AG6033 are the translation termination factor GSPT1 (G1 to S phase transition 1) and the lymphoid transcription factor IKZF1 (Ikaros).[1] The degradation of these proteins is believed to be the primary driver of AG6033's potent anti-tumor activity.[1]

Quantitative Biological Data

The biological activity of AG6033 has been characterized through a series of in vitro assays, with key quantitative data summarized below.

Table 1: In Vitro Anti-proliferative Activity of AG6033

| Cell Line | Assay Type | Endpoint | Value | Reference |

| A549 (Human Lung Carcinoma) | Cell Viability | IC50 | 0.853 ± 0.030 µM |

Table 2: Apoptosis Induction in A549 Cells by AG6033 (24-hour treatment)

| AG6033 Concentration | Percentage of Late Apoptotic Cells | Reference |

| 1 µM | 5.39% | |

| 5 µM | 22.0% | |

| 10 µM | 29.1% |

Table 3: Neosubstrate Degradation in A549 Cells by AG6033

| Target Protein | Effect of AG6033 | Dependency | Reference |

| GSPT1 | Remarkable decrease | CRBN-dependent | |

| IKZF1 | Remarkable decrease | CRBN-dependent |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of AG6033.

Cell Viability Assay (MTT Assay)

-

Cell Line: A549 (human non-small cell lung cancer).

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: AG6033 is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to final concentrations ranging from 0.064 µM to 40 µM. The cells are treated with the different concentrations of AG6033 for 4 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

-

Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Line: A549.

-

Seeding: Cells are seeded in 6-well plates and grown to approximately 70-80% confluency.

-

Treatment: Cells are treated with AG6033 at concentrations of 1 µM, 5 µM, and 10 µM for 24 hours. A vehicle control (DMSO) is also included.

-

Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with ice-cold PBS, and resuspended in 1X binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Analysis: The percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis) is quantified.

Western Blot Analysis for Protein Degradation

-

Cell Line: A549.

-

Treatment: Cells are treated with various concentrations of AG6033 for a specified time course (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against GSPT1, IKZF1, CRBN, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to determine the relative decrease in protein levels.

Visualizations

Signaling Pathway of AG6033 Action

Caption: Mechanism of AG6033-induced protein degradation.

Experimental Workflow for AG6033 Evaluation

Caption: Workflow for the discovery and evaluation of AG6033.

Conclusion

AG6033 is a novel and potent CRBN modulator that induces the degradation of the oncoproteins GSPT1 and IKZF1, leading to anti-proliferative and pro-apoptotic effects in cancer cells. Its unique chemical scaffold distinguishes it from traditional immunomodulatory drugs and presents a valuable tool for both basic research into the biology of the CRBN E3 ligase complex and as a starting point for the development of new targeted therapeutics. The data and protocols presented in this guide provide a solid foundation for further investigation and development of AG6033 and related compounds.

References

AG6033: A Molecular Glue for Targeted Degradation of GSPT1 and IKZF1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AG6033 is a novel small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex, demonstrating activity as a molecular glue degrader. By redirecting the ubiquitin-proteasome system, AG6033 selectively induces the degradation of two key proteins implicated in cancer pathogenesis: GTP-binding protein 1 (GSPT1) and Ikaros Family Zinc Finger 1 (IKZF1). This targeted protein degradation offers a promising therapeutic strategy for various malignancies. This technical guide provides a comprehensive overview of the mechanism of action of AG6033, available data on its activity, and detailed experimental protocols for its characterization.

Introduction to AG6033 and Molecular Glues

Molecular glues are small molecules that induce or stabilize the interaction between two proteins that do not normally interact.[1][2][3] In the context of targeted protein degradation, molecular glues like AG6033 facilitate the interaction between a substrate recognition component of an E3 ubiquitin ligase, such as CRBN, and a target protein (a "neosubstrate").[4][5] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. This mechanism effectively eliminates the target protein from the cell, a distinct advantage over traditional inhibitors that only block a protein's function.

AG6033 has been identified as a CRBN modulator that can induce the degradation of both GSPT1 and IKZF1. This dual activity suggests its potential as a therapeutic agent in cancers where these proteins play a critical role.

Mechanism of Action: AG6033-induced Degradation

The degradation of GSPT1 and IKZF1 by AG6033 is a multi-step process orchestrated within the cell's natural protein disposal machinery. The core of this mechanism is the formation of a ternary complex comprising AG6033, the CRBN E3 ligase complex, and the target protein.

Signaling Pathway for AG6033-Induced Degradation:

Caption: AG6033-mediated protein degradation pathway.

Key Steps in the Degradation Process:

-

Binding to CRBN: AG6033 first binds to the substrate receptor CRBN, a component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN).

-

Ternary Complex Formation: The binding of AG6033 to CRBN creates a novel protein-protein interaction surface. This new surface is recognized by the target proteins GSPT1 and IKZF1, leading to the formation of a stable ternary complex (AG6033-CRBN-Target).

-

Polyubiquitination: Once the target protein is brought into proximity with the E3 ligase complex, it is polyubiquitinated. This process involves the covalent attachment of a chain of ubiquitin molecules to the target protein.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the tagged target protein into small peptides.

Quantitative Data on AG6033 Activity

While specific DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximal degradation) values for AG6033-induced degradation of GSPT1 and IKZF1 are not publicly available, the following table summarizes the known quantitative data for AG6033. For comparative purposes, representative data for other well-characterized molecular glue degraders are also included.

| Compound | Target Protein | Cell Line | Parameter | Value | Reference |

| AG6033 | - | A549 | IC₅₀ (antiproliferative) | 0.853 µM | |

| Lenalidomide | IKZF1 | MM.1S | DC₅₀ | ~1 µM | |

| Pomalidomide | IKZF1 | MM.1S | DC₅₀ | ~0.1 µM | |

| CC-885 | GSPT1 | MM.1S | DC₅₀ | ~0.01 µM |

Note: The antiproliferative IC₅₀ of AG6033 suggests its biological activity, but direct degradation parameters (DC₅₀ and Dₘₐₓ) are essential for a complete understanding of its potency and efficacy as a degrader.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize molecular glue degraders like AG6033. These protocols are based on standard laboratory procedures and can be adapted for the specific investigation of AG6033.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following treatment with AG6033.

Experimental Workflow for Western Blotting:

Caption: Workflow for Western Blot analysis.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response range of AG6033 or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for GSPT1, IKZF1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the extent of degradation.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is used to demonstrate the physical interaction between CRBN, GSPT1, and/or IKZF1 in the presence of AG6033.

Experimental Workflow for Co-Immunoprecipitation:

Caption: Workflow for Co-Immunoprecipitation.

Methodology:

-

Cell Treatment and Lysis: Treat cells with AG6033 or a vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against CRBN (or the target protein) overnight at 4°C.

-

Capture of Immunocomplexes: Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of GSPT1 and IKZF1 (if CRBN was immunoprecipitated) or CRBN (if GSPT1 or IKZF1 were immunoprecipitated). An increased amount of the co-immunoprecipitated protein in the AG6033-treated sample indicates the formation of the ternary complex.

In Vitro Ubiquitination Assay

This assay is used to directly assess the ubiquitination of GSPT1 or IKZF1 in the presence of AG6033 and the CRL4^CRBN complex.

Experimental Workflow for In Vitro Ubiquitination:

References

- 1. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The CRBN Modulator AG6033: A Technical Overview of its Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG6033 is a novel small molecule identified as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. Emerging research demonstrates its potential as an antitumor agent through the induction of targeted protein degradation. This technical guide provides a comprehensive overview of the current understanding of AG6033's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows. The information presented herein is primarily based on preclinical studies involving the A549 non-small cell lung cancer cell line.

Introduction to AG6033

AG6033 is a potential novel therapeutic agent that functions as a molecular glue, modulating the substrate specificity of the CRBN E3 ubiquitin ligase.[1] Unlike traditional enzyme inhibitors, AG6033 facilitates the ubiquitination and subsequent proteasomal degradation of specific target proteins that are not native substrates of CRBN.[1] This targeted protein degradation strategy offers a promising avenue for cancer therapy by eliminating key proteins essential for tumor cell survival and proliferation.

Mechanism of Action

AG6033 exerts its antitumor effects by hijacking the CRBN E3 ligase complex to induce the degradation of two key proteins: G1 to S phase transition 1 (GSPT1) and Ikaros Family Zinc Finger 1 (IKZF1).[1] The degradation of these proteins is CRBN-dependent, highlighting the specific mode of action of AG6033.[2]

Signaling Pathway

The proposed signaling pathway for AG6033's antitumor activity is initiated by its binding to CRBN. This binding event alters the conformation of the substrate-binding pocket of CRBN, creating a novel interface that recruits GSPT1 and IKZF1. Once bound, these "neosubstrates" are polyubiquitinated by the E3 ligase complex and targeted for degradation by the 26S proteasome. The degradation of GSPT1, a translation termination factor, and IKZF1, a lymphoid transcription factor, leads to cell cycle arrest and apoptosis in cancer cells.

Caption: AG6033 binds to the CRBN E3 ligase complex, leading to the degradation of GSPT1 and IKZF1, ultimately inducing apoptosis.

Quantitative Data

The antitumor activity of AG6033 has been quantified in the A549 human lung adenocarcinoma cell line. The following tables summarize the key findings from these studies.[1]

Table 1: In Vitro Cytotoxicity of AG6033

| Cell Line | Assay Type | Endpoint | Value (µM) |

| A549 | Cell Viability | IC50 | 0.853 |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Induction of Apoptosis by AG6033 in A549 Cells

| Treatment Concentration (µM) | Percentage of Late Apoptotic Cells (%) |

| 1 | 5.39 |

| 5 | 22.0 |

| 10 | 29.1 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the antitumor activity of AG6033.

Cell Viability Assay (MTT Assay)

This protocol is a standardized method for assessing the cytotoxic effect of AG6033 on A549 cells.

Materials:

-

A549 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

AG6033 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of AG6033 in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of AG6033 (e.g., 0.064 µM to 40 µM). Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

Caption: Workflow for determining the cytotoxicity of AG6033 using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the method for quantifying apoptosis in A549 cells treated with AG6033 using flow cytometry.

Materials:

-

A549 cells

-

Complete culture medium

-

AG6033 stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with various concentrations of AG6033 (e.g., 1, 5, and 10 µM) for 24 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: Workflow for the quantification of apoptosis induced by AG6033 via Annexin V/PI staining.

Western Blot Analysis

This protocol describes the detection of GSPT1 and IKZF1 protein levels in A549 cells following treatment with AG6033.

Materials:

-

A549 cells

-

AG6033 stock solution (in DMSO)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against GSPT1, IKZF1, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat A549 cells with AG6033. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative levels of GSPT1 and IKZF1, normalized to the loading control.

Conclusion and Future Directions

AG6033 represents a promising novel CRBN modulator with demonstrated antitumor activity in the A549 non-small cell lung cancer cell line. Its mechanism of action, involving the targeted degradation of the oncoproteins GSPT1 and IKZF1, offers a new paradigm in cancer therapy. The data presented in this guide provides a foundational understanding of AG6033's preclinical efficacy and mode of action.

Future research should focus on expanding the evaluation of AG6033 to a broader panel of cancer cell lines to determine its full therapeutic potential across different cancer types. In vivo studies in animal models are crucial to assess its efficacy, safety, and pharmacokinetic profile. Further mechanistic studies could also elucidate the full spectrum of neosubstrates targeted by AG6033 and the downstream consequences of their degradation. The development of this and other CRBN modulators holds significant promise for the future of targeted cancer therapy.

References

An In-depth Technical Guide on CRBN-Dependent Cytotoxicity: The Case of Molecular Glue Degraders

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "AG6033" is not found in the public scientific literature. This guide will use the well-characterized and clinically relevant CRBN-dependent cytotoxic agents, lenalidomide and pomalidomide, as representative examples to illustrate the principles of CRBN-dependent cytotoxicity. The data and protocols presented are based on these exemplar molecules.

Introduction: The Mechanism of CRBN-Dependent Cytotoxicity

Cereblon (CRBN), a substrate receptor for the Cullin Ring E3 ubiquitin ligase 4 (CRL4) complex, has emerged as a key player in a novel therapeutic modality known as targeted protein degradation.[1][2] Small molecules, often referred to as "molecular glues," can bind to CRBN and alter its substrate specificity.[3][4] This binding creates a new protein interaction surface on CRBN, enabling it to recognize and recruit "neosubstrates" – proteins that are not the natural targets of the CRL4-CRBN ligase.[1]

Once the neosubstrate is brought into proximity with the E3 ligase complex, it is polyubiquitinated. This ubiquitination marks the neosubstrate for degradation by the 26S proteasome. The degradation of the neosubstrate can then lead to a variety of downstream cellular effects, including, in the case of certain cancer-driving proteins, potent cytotoxicity.

A prime example of this mechanism is the action of immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide, in multiple myeloma. These drugs bind to CRBN and induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). IKZF1 and IKZF3 are critical for the survival of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenic pathways, including those driven by c-Myc and IRF4, ultimately resulting in cell cycle arrest and apoptosis of the malignant cells.

This guide will provide an in-depth overview of the experimental characterization of CRBN-dependent cytotoxicity, focusing on the methods used to assess the activity of molecules like lenalidomide and pomalidomide.

Data Presentation: Quantitative Analysis of CRBN-Dependent Agents

The following tables summarize the cytotoxic and protein degradation activities of lenalidomide and pomalidomide in various multiple myeloma cell lines. Pomalidomide is generally considered to be more potent than lenalidomide.

Table 1: Cytotoxicity (IC50) of Lenalidomide and Pomalidomide in Multiple Myeloma Cell Lines

| Cell Line | Lenalidomide IC50 (µM) | Pomalidomide IC50 (µM) | Notes |

| RPMI-8226 | >10 | 8 (at 48h) | Lenalidomide resistance observed in this cell line. |

| OPM2 | >10 | 10 (at 48h) | |

| A panel of 13 sensitive HMCLs | 0.15 - 7 | Not specified | |

| T-regulatory cells | ~10 | ~1 | Inhibition of IL-2 stimulated expansion. |

Table 2: Protein Degradation Activity of Lenalidomide and Pomalidomide

| Target Protein | Compound | Cell Line | Effective Concentration for Degradation | Notes |

| IKZF1/IKZF3 | Lenalidomide | Multiple Myeloma cell lines | Dose-dependent degradation observed. | Degradation is evident within 3 hours of treatment. |

| IKZF1/IKZF3 | Pomalidomide | Multiple Myeloma cell lines | More potent than lenalidomide. | |

| IKZF1/IKZF3 | Lenalidomide | Primary human T cells | Time-dependent degradation observed. | Pomalidomide shows a stronger effect. |

Experimental Protocols

Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell line proliferation.

Materials:

-

Multiple myeloma cell lines (e.g., RPMI-8226, OPM2)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics

-

Test compound (e.g., lenalidomide, pomalidomide) dissolved in DMSO

-

96-well clear-bottom cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Spectrophotometer or luminometer

Procedure:

-

Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment:

-

For MTT assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blot for IKZF1/IKZF3 Degradation

This protocol is for assessing the degradation of target proteins (IKZF1/IKZF3) in response to compound treatment.

Materials:

-

Multiple myeloma cell line (e.g., MM.1S)

-

Test compound

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-IKZF1, anti-IKZF3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Culture and Treatment: Culture MM.1S cells to the desired density. Treat cells with various concentrations of the test compound or DMSO for the desired time (e.g., 6 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with cold PBS. Lyse the cell pellet with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Co-Immunoprecipitation (Co-IP) for CRBN-Neosubstrate Interaction

This protocol is to confirm the interaction between CRBN and the neosubstrate (e.g., IKZF1) in the presence of the molecular glue.

Materials:

-

HEK293T cells

-

Expression vectors for tagged proteins (e.g., FLAG-CRBN and HA-IKZF1)

-

Transfection reagent

-

Test compound

-

Co-IP lysis buffer

-

Anti-FLAG agarose beads

-

FLAG peptide for elution

-

Primary and secondary antibodies for Western blotting

Procedure:

-

Transfection: Co-transfect HEK293T cells with FLAG-CRBN and HA-IKZF1 expression vectors.

-

Compound Treatment: 48 hours post-transfection, treat the cells with the test compound (e.g., 10 µM) or DMSO for 1 hour.

-

Cell Lysis: Harvest and lyse the cells in Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cleared lysates with anti-FLAG agarose beads for 2-4 hours at 4°C. Wash the beads three times.

-

Elution: Elute the bound proteins with FLAG peptide.

-

Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the HA-tag (for IKZF1) and FLAG-tag (for CRBN). An increased amount of HA-IKZF1 in the eluate from compound-treated cells compared to the control indicates an enhanced interaction.

Visualization of Pathways and Workflows

Signaling Pathway of CRBN-Dependent Cytotoxicity

References

AG6033: A Novel CRBN-Modulating Molecular Glue for Cancer Therapy

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: AG6033 is a novel, small molecule cereblon (CRBN) modulator identified through virtual screening. It functions as a molecular glue, inducing the degradation of the neosubstrates GSPT1 and IKZF1, leading to potent cytotoxic and pro-apoptotic effects in cancer cells. This document provides a comprehensive technical overview of the preclinical data available for AG6033, its mechanism of action, and the experimental methodologies used in its initial characterization.

Introduction to AG6033 and the Molecular Glue Concept

AG6033 has emerged as a potential anti-cancer therapeutic agent that leverages the cell's own protein disposal machinery. It belongs to a class of drugs known as "molecular glues," which facilitate the interaction between an E3 ubiquitin ligase and a target protein not normally recognized by the ligase. AG6033 specifically modulates CRBN, the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex[1]. By binding to CRBN, AG6033 creates a novel interface that promotes the recruitment and subsequent ubiquitination and proteasomal degradation of specific target proteins, known as neosubstrates[1][2][3]. The primary neosubstrates of AG6033 identified to date are the translation termination factor GSPT1 (G1 to S phase transition 1) and the transcription factor Ikaros (IKZF1)[1]. The degradation of these proteins is linked to the potent anti-proliferative and pro-apoptotic activity of AG6033 in cancer cells.

Mechanism of Action: CRBN-Dependent Degradation of GSPT1 and IKZF1

The therapeutic action of AG6033 is initiated by its binding to the CRBN E3 ubiquitin ligase. This binding event alters the surface of CRBN, enabling it to recognize and bind GSPT1 and IKZF1. This induced proximity between CRBN and its neosubstrates allows for the transfer of ubiquitin molecules to the target proteins. Polyubiquitination marks GSPT1 and IKZF1 for degradation by the 26S proteasome. The degradation of these key proteins triggers downstream signaling cascades that culminate in apoptosis. This CRBN-dependent cytotoxicity is a hallmark of AG6033's anti-cancer activity.

Figure 1: Mechanism of action of AG6033.

Preclinical Data

In Vitro Anti-proliferative Activity

AG6033 has demonstrated potent anti-proliferative activity against the A549 human lung carcinoma cell line. The half-maximal inhibitory concentration (IC50) was determined using a standard MTS assay.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 0.853 ± 0.030 |

Induction of Apoptosis

The pro-apoptotic effects of AG6033 were evaluated in A549 cells. Treatment with AG6033 led to a dose-dependent increase in apoptosis, as measured by Annexin V and propidium iodide (PI) staining followed by flow cytometry.

| Treatment Concentration (µM) | Percentage of Late Apoptotic Cells (%) | Reference |

| 1 | 5.39 | |

| 5 | 22.0 | |

| 10 | 29.1 |

Target Protein Degradation

Western blot analysis confirmed that AG6033 treatment leads to a significant reduction in the protein levels of GSPT1 and IKZF1 in A549 cells, consistent with its proposed mechanism of action.

Experimental Protocols

Cell Culture

A549 human lung carcinoma cells were cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

MTS Assay for Cell Proliferation

Figure 2: Workflow for the MTS cell proliferation assay.

Protocol:

-

A549 cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

The cells were then treated with a serial dilution of AG6033 (ranging from 0.064 µM to 40 µM) or DMSO as a vehicle control.

-

Following a 4-hour incubation period, MTS reagent was added to each well according to the manufacturer's instructions.

-

The plates were incubated for an additional 1-4 hours at 37°C.

-

The absorbance was measured at 490 nm using a microplate reader.

-

Cell viability was calculated as a percentage relative to the DMSO-treated control cells, and the IC50 value was determined by non-linear regression analysis.

Apoptosis Assay by Flow Cytometry

Protocol:

-

A549 cells were seeded in 6-well plates and treated with AG6033 (1, 5, and 10 µM) or DMSO for 24 hours.

-

Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

-

FITC-conjugated Annexin V and propidium iodide (PI) were added to the cells, followed by a 15-minute incubation in the dark at room temperature.

-

The stained cells were analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were quantified.

Western Blot Analysis

Figure 3: General workflow for Western blot analysis.

Protocol:

-

A549 cells were treated with AG6033 at specified concentrations and time points.

-

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated overnight with primary antibodies specific for GSPT1, IKZF1, and a loading control (e.g., GAPDH or β-actin).

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Future Directions and Conclusion

AG6033 represents a promising new molecular glue degrader with a clear mechanism of action and potent anti-cancer activity in vitro. Its ability to induce the degradation of GSPT1 and IKZF1 makes it a candidate for further preclinical development. Future studies should focus on:

-

Expanding the panel of cancer cell lines to identify other sensitive cancer types.

-

Conducting in vivo studies in animal models to evaluate efficacy, pharmacokinetics, and toxicology.

-

Investigating potential mechanisms of resistance to AG6033.

-

Exploring combination therapies with other anti-cancer agents.

References

- 1. Discovery of potential novel CRBN modulators by virtual screening and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for AG6033 In Vitro Experiments

For research use only. Not for use in diagnostic procedures.

Introduction

AG6033 is a novel modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. By modulating the interactions between CRBN and its substrate proteins, AG6033 can induce the degradation of specific target proteins, including GSPT1 and IKZF1. This targeted protein degradation leads to cytotoxic effects in various tumor cells, making AG6033 a compound of interest for cancer research and drug development. These application notes provide detailed protocols for in vitro experiments to characterize the activity of AG6033.

Data Presentation

The following tables summarize key quantitative data for AG6033's effects on the A549 human lung adenocarcinoma cell line.

| Parameter | Cell Line | Value | Incubation Time |

| IC₅₀ Value | A549 | 0.853 µM | 4 hours |

| Apoptosis Rate | A549 | 5.39% (1 µM) | 24 hours |

| 22.0% (10 µM) | |||

| 29.1% (late apoptotic) |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of AG6033 and a general experimental workflow for its in vitro characterization.

Caption: AG6033 binds to the CRBN E3 ligase complex, leading to the recruitment and ubiquitination of GSPT1 and IKZF1, followed by their degradation by the proteasome, ultimately inducing apoptosis.

Application Notes and Protocols for AG6033 in A549 Cell Line Studies

Introduction

AG6033 is a novel modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. It exerts its anti-tumor effects by inducing the degradation of specific target proteins, leading to cell cycle arrest and apoptosis in cancer cells.[1] The A549 cell line, derived from a human lung carcinoma, is a widely used model for studying non-small cell lung cancer. This document provides detailed protocols for utilizing AG6033 in A549 cell line studies, including cell culture, viability assays, apoptosis analysis, and protein expression analysis.

Mechanism of Action

AG6033 functions as a molecular glue, bringing together the CRBN E3 ubiquitin ligase and neosubstrates, such as GSPT1 and IKZF1, leading to their ubiquitination and subsequent proteasomal degradation.[1] This degradation disrupts key cellular processes, ultimately inducing a cytotoxic effect and promoting apoptosis in sensitive cancer cell lines like A549.[1]

Signaling Pathway of AG6033-induced Apoptosis

Caption: AG6033-induced apoptosis signaling pathway in A549 cells.

Quantitative Data Summary

The following table summarizes the quantitative effects of AG6033 on the A549 cell line.

| Parameter | Value | Experimental Conditions | Reference |

| IC50 | 0.853 µM | 4-hour treatment | [1] |

| Apoptosis | Dose-dependent increase | 1-10 µM for 24 hours | [1] |

| 5.39% (1 µM) | 24-hour treatment | ||

| 22.0% (5 µM) | 24-hour treatment | ||

| 29.1% (10 µM) | 24-hour treatment |

Experimental Protocols

A549 Cell Culture

This protocol describes the standard procedure for maintaining and subculturing the A549 human lung carcinoma cell line.

Materials:

-

A549 cells (ATCC® CCL-185™)

-

DMEM or F-12K Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100X)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well, 12-well, or 96-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing the basal medium (DMEM or F-12K) with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 6-8 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at a split ratio of 1:4 to 1:8.

-

Change the medium every 2-3 days. The doubling time for A549 cells is approximately 22-40 hours.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

A549 cells

-

Complete growth medium

-

AG6033 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of AG6033 in complete growth medium. Remove the old medium from the wells and add 100 µL of the AG6033 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis by detecting the externalization of phosphatidylserine (Annexin V staining) and plasma membrane integrity (Propidium Iodide staining).

Materials:

-

A549 cells

-

AG6033

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (1X)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with the desired concentrations of AG6033 for 24 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

Western Blotting

This protocol is for analyzing the expression levels of specific proteins involved in the AG6033-induced signaling pathway.

Caption: Workflow for Western blotting analysis.

Materials:

-

Treated A549 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GSPT1, anti-IKZF1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-Buffered Saline with 0.1% Tween 20)

-

Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with AG6033, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel for electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin).

References

Determining the IC50 Value of Novel Anticancer Agents in Cancer Cells

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The half-maximal inhibitory concentration (IC50) is a critical parameter in pharmacology and drug development. It quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[1][2][3] In cancer research, the IC50 value is a key measure of a compound's potency in inhibiting cancer cell growth and is instrumental in the initial screening and characterization of new therapeutic candidates.[1][3] This document provides a detailed protocol for determining the IC50 value of a hypothetical novel anticancer agent, here designated as AG6033, in a selected cancer cell line.

Note on AG6033: As of the generation of this document, "AG6033" does not correspond to a known or publicly documented anticancer agent. Therefore, the following protocol is a generalized procedure applicable to the in vitro assessment of novel chemical entities for which the mechanism of action may still be under investigation.

The protocol will focus on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a suitable solvent. The absorbance of the colored solution is then quantified using a spectrophotometer, typically at a wavelength between 490 and 570 nm. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Experimental Workflow

The overall workflow for determining the IC50 value of an anticancer agent using the MTT assay involves several key steps, from cell culture preparation to data analysis.

Caption: Experimental workflow for IC50 determination using the MTT assay.

Materials and Reagents

-

Selected cancer cell line (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

AG6033 (or test compound)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate Buffered Saline (PBS), sterile

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (spectrophotometer)

-

CO2 incubator (37°C, 5% CO2)

Detailed Experimental Protocol

Cell Seeding

-

Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.

-

Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count using a hemocytometer or automated cell counter.

-

Adjust the cell suspension concentration to the desired density (e.g., 5 x 10^4 cells/mL). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

-

Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in approximately 5,000 cells per well.

-

Incubate the plate for 24 hours in a CO2 incubator to allow the cells to attach and resume growth.

Compound Preparation and Treatment

-

Prepare a high-concentration stock solution of AG6033 in sterile DMSO (e.g., 10 mM).

-

Perform serial dilutions of the AG6033 stock solution in complete cell culture medium to obtain a range of working concentrations. It is recommended to use a 2-fold or 3-fold dilution series.

-

After the 24-hour cell attachment period, carefully remove the medium from the wells.

-

Add 100 µL of the prepared AG6033 dilutions to the respective wells. Include the following controls:

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically ≤ 0.5%). This represents 100% cell viability.

-

Medium Control (Blank): Wells containing only cell culture medium without cells. This is used for background subtraction.

-

-

Incubate the treated plates for the desired exposure time, typically 48 or 72 hours.

MTT Assay

-

Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution and a homogenous solution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and IC50 Calculation

-

Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Normalization: Express the absorbance values as a percentage of the vehicle control.

-

% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

-

-

Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the drug concentration. This typically results in a sigmoidal curve.

-

IC50 Determination: The IC50 value is the concentration of the drug that results in 50% cell viability. This can be determined by performing a non-linear regression analysis (four-parameter logistic fit) on the dose-response curve using software such as GraphPad Prism, Origin, or an Excel add-in.

Data Presentation

The results of the IC50 determination experiments should be presented in a clear and organized manner.

Table 1: Raw Absorbance Data (Example)

| AG6033 Conc. (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |

| 0 (Vehicle) | 1.254 | 1.287 | 1.265 | 1.269 | 0.017 |

| 0.1 | 1.211 | 1.234 | 1.225 | 1.223 | 0.012 |

| 1 | 0.987 | 1.012 | 0.999 | 0.999 | 0.013 |

| 10 | 0.634 | 0.654 | 0.641 | 0.643 | 0.010 |

| 50 | 0.256 | 0.278 | 0.265 | 0.266 | 0.011 |

| 100 | 0.123 | 0.134 | 0.129 | 0.129 | 0.006 |

| Blank | 0.054 | 0.056 | 0.055 | 0.055 | 0.001 |

Table 2: Calculated Percent Viability and IC50 Value

| AG6033 Conc. (µM) | Average Absorbance | % Viability |

| 0 (Vehicle) | 1.269 | 100.0% |

| 0.1 | 1.223 | 96.4% |

| 1 | 0.999 | 78.7% |

| 10 | 0.643 | 50.7% |

| 50 | 0.266 | 21.0% |

| 100 | 0.129 | 10.2% |

| Calculated IC50 | ~10 µM |

Potential Signaling Pathway of Action

Many anticancer drugs exert their effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. A common pathway targeted by such agents is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by AG6033.

References

AG6033: A Novel CRBN Modulator for Inducing Apoptosis in Cancer Cells

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AG6033 is a novel, potent, and specific modulator of the E3 ubiquitin ligase Cereblon (CRBN). It functions as a "molecular glue," inducing the proximity between CRBN and specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation mechanism makes AG6033 a promising therapeutic agent, particularly in oncology, by eliminating key proteins essential for cancer cell survival and proliferation. Specifically, AG6033 has been shown to induce the degradation of the transcription factors Ikaros (IKZF1) and GSPT1 (G1 to S phase transition 1), triggering apoptotic cell death in various cancer cell lines.[1] This document provides detailed protocols for assessing AG6033-induced apoptosis and summarizes key quantitative data.

Mechanism of Action

AG6033 acts by binding to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the ligase, enabling it to recognize and bind to neosubstrates, primarily the transcription factors IKZF1 and GSPT1. The subsequent polyubiquitination of these proteins marks them for degradation by the 26S proteasome.

The degradation of IKZF1 and GSPT1 initiates downstream signaling cascades that converge to induce apoptosis:

-

IKZF1 Degradation: The loss of IKZF1, a critical regulator of lymphoid development and function, leads to the downregulation of its downstream targets, including c-MYC and Interferon Regulatory Factor 4 (IRF4). The suppression of the c-MYC/IRF4 axis disrupts key survival pathways in cancer cells, ultimately leading to the activation of the intrinsic apoptotic pathway.

-

GSPT1 Degradation: The degradation of GSPT1, a translation termination factor, results in ribosomal stalling and impaired protein synthesis. This triggers the Integrated Stress Response (ISR), a cellular stress pathway characterized by the upregulation of activating transcription factor 4 (ATF4) and its target, C/EBP homologous protein (CHOP). Prolonged activation of the ISR is known to induce apoptosis through the upregulation of pro-apoptotic Bcl-2 family members and the downregulation of anti-apoptotic members.

Quantitative Data Summary

The pro-apoptotic activity of AG6033 has been demonstrated in various cancer cell lines. The following table summarizes the key quantitative data from a study on the A549 human lung adenocarcinoma cell line.

| Parameter | Cell Line | Value | Reference |

| IC50 | A549 | 0.853 µM | [1] |

| Late Apoptotic Cells (24h treatment) | A549 | 5.39% (1 µM) | [1] |

| 22.0% (10 µM) | [1] | ||

| 29.1% (10 µM) | [1] |

Signaling Pathway

Caption: AG6033 induced apoptosis signaling pathway.

Experimental Protocols

The following protocols describe standard methods to assess apoptosis induced by AG6033.

Cell Culture and Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., A549) in appropriate cell culture vessels (e.g., 6-well plates for Western blot, 12- or 24-well plates for flow cytometry) at a density that allows for exponential growth during the treatment period.

-

Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

AG6033 Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of AG6033 (e.g., 0.1, 1, 10, 25, 50 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping.

-

Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-